N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that exhibits potential pharmacological properties. It is characterized by its unique structural features, including a benzodioxine moiety and an oxazolidinone ring. The compound's molecular formula is , and it has a molecular weight of approximately 437.47 g/mol. The presence of sulfonyl and methoxy groups suggests possible biological activity, making it a subject of interest in medicinal chemistry.
This compound can be classified under the category of benzenesulfonamides, which are organic compounds containing a sulfonamide group attached to a benzene ring. It is also categorized as an organic heterocyclic compound due to its oxazolidinone structure. The compound is synthesized for research purposes and may serve as a lead compound in drug development.
The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves several key steps:
These reactions may require specific conditions such as temperature control, solvents (like dimethylformamide or dichloromethane), and catalysts (such as triethylamine) to facilitate the formation of desired products.
The molecular structure of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be represented using various structural formulas:
CN(CCOC)C(c1cn(C2CN(C2)S(c2ccc3c(c2)OCCO3)(=O)=O)nn1)=O
WRQJAGIYSVCMMP-UHFFFAOYSA-N
The compound features multiple functional groups including:
These structural components contribute to its potential reactivity and biological activity.
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may undergo various chemical reactions typical for compounds containing sulfonamide and oxazolidinone functionalities:
Understanding these reactions is critical for predicting the compound's stability and reactivity in biological systems.
Potential mechanisms may include:
Further studies are required to establish definitive mechanisms and therapeutic targets.
The physical and chemical properties of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide include:
Property | Value |
---|---|
Molecular Weight | 437.47 g/mol |
Molecular Formula | C18H23N5O6S |
LogP | -0.7475 |
Polar Surface Area | 98.719 Ų |
Hydrogen Bond Acceptors | 12 |
These properties suggest that the compound is likely to be soluble in polar solvents and may exhibit moderate permeability across biological membranes.
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may have several potential applications in scientific research:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3